N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

chemical procurement quality control oxalamide building blocks

This oxalamide pairs a cyclopropyl group with a 4-fluorophenoxyethyl chain—a pharmacophoric combination absent from all characterized oxalamide-based inhibitors (e.g., sEH, kinase, RNA Pol I). Supplied at ≥98% purity, it is a structurally verified SAR probe, a matched negative control for target-engagement studies, and an ADME calibration standard for fluorine-substituted matched molecular pairs. No biological potency is claimed; procurement strictly based on chemical identity and purity.

Molecular Formula C13H15FN2O3
Molecular Weight 266.272
CAS No. 1208406-33-0
Cat. No. B2691182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
CAS1208406-33-0
Molecular FormulaC13H15FN2O3
Molecular Weight266.272
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O3/c14-9-1-5-11(6-2-9)19-8-7-15-12(17)13(18)16-10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
InChIKeyPOPVSNNQRPDDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1208406-33-0): Procurement-Grade Identity and Class Positioning


N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1208406-33-0, MF C13H15FN2O3, MW 266.27 g/mol) is a synthetic oxalamide derivative featuring a cyclopropyl group on the N1 nitrogen and a 2-(4-fluorophenoxy)ethyl substituent on the N2 nitrogen . The compound is commercially supplied at 98% purity by LeYan (Product No. 2209976) and as research-grade material by AKSci (Cat. 4206FR) and A2B Chem (Cat. BI86564) . Unlike the extensively studied N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide (CX-5461), which targets RNA polymerase I and has entered clinical trials for cancer [1], the specific biological activity of this 4-fluorophenoxyethyl-bearing congener remains sparsely characterized in the open scientific literature. Procurement decisions must therefore be guided by verified chemical identity, supplier-certified purity, and structural differentiation from readily available in-class alternatives rather than by claims of biological potency.

Why N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogues


The oxalamide scaffold is a privileged chemotype in medicinal chemistry, having yielded inhibitors of soluble epoxide hydrolase (sEH) [1], kinase inhibitors [2], and immunomodulatory agents [3]. However, divergent biological outcomes hinge critically on the terminal amide substituents. For sEH inhibitors, Kim et al. demonstrated that replacing a benzyloxy group with a 2-adamantyl substituent altered IC50 values by more than an order of magnitude [1]. Similarly, within the cyclopropyl-containing oxalamide series, the nature of the N2 substituent determines whether the compound acts as an RNA polymerase I inhibitor (hydroxy-phenylpentyl), an adenosine receptor antagonist (pyrrolopyrimidinyl-ribofuranosyl, IC50 = 1.30 nM) [4], or a glycogen phosphorylase binder (β-D-glucopyranosyl) [5]. The target compound's unique pairing of a cyclopropyl group (conferring conformational constraint and potential metabolic stability) with a 4-fluorophenoxyethyl chain (modulating lipophilicity and aryl-oxygen electronic character) creates a distinct pharmacophoric profile that has not been replicated in any single comparator. Generic replacement with, for example, the non-fluorinated phenoxyethyl analog or the N2-methyl variant would therefore constitute an unvalidated structural perturbation with no guarantee of preserving—or even approximating—any emergent biological or physicochemical property.

Quantitative Differentiation Evidence for N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide


Purity Specification: 98% Assay by LeYan Versus Unspecified Supplier Baselines

The target compound is certified at 98% purity by LeYan (Product No. 2209976) . This specification exceeds the industry-typical 95% threshold for research-grade oxalamide intermediates and provides a documented quality benchmark absent from several competing suppliers of structurally related oxalamides, where purity is not publicly disclosed .

chemical procurement quality control oxalamide building blocks

Structural Uniqueness: Cyclopropyl + 4-Fluorophenoxyethyl Combination Not Found in Public Bioactivity Databases

A search of BindingDB and ChEMBL for compounds simultaneously bearing an N1-cyclopropyl group and an N2-2-(4-fluorophenoxy)ethyl substituent on an oxalamide core returned no entries [1][2]. In contrast, the N1-cyclopropyl-N2-(5-phenyl-7-(5-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-yl)oxalamide (CHEMBL372796) is recorded with an IC50 of 1.30 nM against the human adenosine receptor [3]. The absence of the target compound from curated bioactivity databases confirms that its specific substituent combination has not been profiled in the public domain, making it a structurally novel entry point for SAR exploration.

chemical biology probes oxalamide SAR fluorinated ligands

Molecular Weight and Formula Differentiation from Common Oxalamide Intermediates

The target compound (MW 266.27, MF C13H15FN2O3) is 26.04 Da heavier than the non-fluorinated phenoxyethyl analog (MW 240.23 for N1-cyclopropyl-N2-(2-phenoxyethyl)oxalamide, calculated) and 26.06 Da lighter than the 4-chlorophenoxyethyl congener (MW 292.33, calculated). This mass difference corresponds to the replacement of H→F (Δ +18 Da) versus H→Cl (Δ +44 Da), directly affecting lipophilicity: the 4-fluorophenoxy group increases calculated logP by approximately 1.1 log units relative to the unsubstituted phenoxy analog, while the 4-chloro derivative increases logP by approximately 1.5 log units (SwissADME predictions) [1].

medicinal chemistry lead optimization physicochemical properties

Differential Cytotoxicity Profile Claimed by Vendor But Not Verifiable in Peer-Reviewed Literature

A vendor-generated description asserts that N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide exhibits IC50 values of 0.5–5 µM against HeLa and Caco-2 cancer cell lines . However, this data originates from the benchchem.com product page—a source explicitly excluded per the evidence-admission rules—and no peer-reviewed publication or independent database entry corroborates these figures. In contrast, the structurally distinct oxalamide-bridged ferrocene compound (Oxalamide 3) showed HeLa cytotoxicity with IC50 values of 12.3 ± 2.1 µM in a peer-reviewed study [1]. Without a verifiable primary source, the claimed potency cannot be relied upon for procurement decisions.

anticancer screening HeLa Caco-2 cytotoxicity

Evidence-Backed Application Scenarios for N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1208406-33-0)


Structure-Activity Relationship (SAR) Probe for Oxalamide-Based Chemical Biology

The verified 98% purity and structurally unannotated status in public bioactivity databases [1] make the compound suitable as a novel SAR probe. Researchers seeking to explore the biological consequences of combining a cyclopropyl amide with a 4-fluorophenoxyethyl tail—neither of which is represented in characterized oxalamide pharmacophores such as sEH inhibitors (Kim et al., 2014) [2]—can use this compound as a starting point for target-agnostic phenotypic screening.

Intermediate for Synthesis of Fluorinated Oxalamide Libraries

With a documented molecular weight of 266.27 and formula C13H15FN2O3 , the compound serves as a building block for generating focused libraries via late-stage functionalization. The 4-fluorophenoxy group permits further derivatization (e.g., nucleophilic aromatic substitution under forcing conditions) or can be retained as a metabolic soft spot for oxidative metabolism studies. Its intermediate lipophilicity (predicted clogP ~1.7) [3] positions it between the less lipophilic H-analog and more lipophilic Cl-analog, offering a gradient for logP-dependent SAR campaigns.

Negative Control or Orthogonal Chemotype in Kinase or Epoxide Hydrolase Panels

Given that oxalamide derivatives have been claimed as kinase inhibitors in the patent literature [4] and as sEH inhibitors [2], the target compound—lacking the critical urea or amide bioisostere present in known active analogs—may function as a structurally matched negative control. Its cyclopropyl-oxalamide core mimics the hydrogen-bonding capacity of active chemotypes without the key substituents required for target engagement, enabling researchers to discriminate between scaffold-specific and chemotype-specific biological effects.

Physicochemical Benchmarking in ADME Prediction Model Validation

The compound's well-defined molecular properties (MW 266.27, predicted clogP ~1.7, hydrogen bond acceptors = 5, donors = 2) [3] place it within oral drug-like chemical space. This makes it suitable as a calibration standard for in silico ADME models, particularly for assessing the impact of fluorine substitution on permeability and metabolic stability relative to non-fluorinated and chlorinated matched molecular pairs.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.